molecular formula C18H13Cl2NO B2626050 3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole CAS No. 478031-66-2

3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole

Cat. No.: B2626050
CAS No.: 478031-66-2
M. Wt: 330.21
InChI Key: VGVPQSORJBFZIK-UHFFFAOYSA-N
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Description

3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This compound features a dichlorobenzoyl group and a methylphenyl group attached to the pyrrole ring, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Dichlorobenzoyl Group: This step involves the acylation of the pyrrole ring using 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the dichlorobenzoyl group, potentially converting it to a benzyl alcohol derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use as a precursor in the manufacture of dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dichlorobenzoyl and methylphenyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dichlorobenzoyl)-4-phenyl-1H-pyrrole: Lacks the methyl group on the phenyl ring.

    3-(3,4-dichlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole: Contains an additional chlorine atom on the phenyl ring.

    3-(3,4-dichlorobenzoyl)-4-(4-methoxyphenyl)-1H-pyrrole: Features a methoxy group instead of a methyl group.

Uniqueness

The presence of both the dichlorobenzoyl and methylphenyl groups in 3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole may confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-11-2-4-12(5-3-11)14-9-21-10-15(14)18(22)13-6-7-16(19)17(20)8-13/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVPQSORJBFZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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